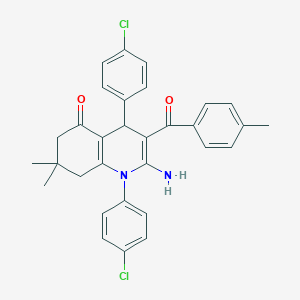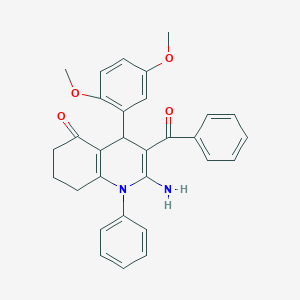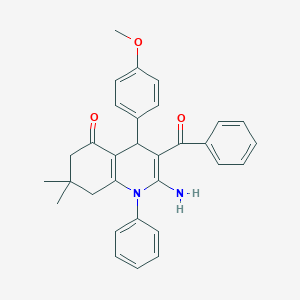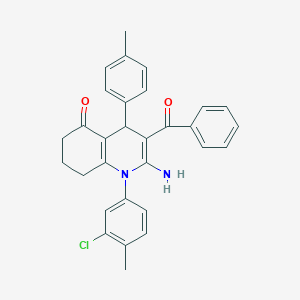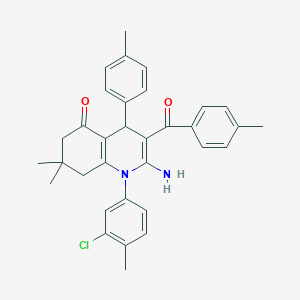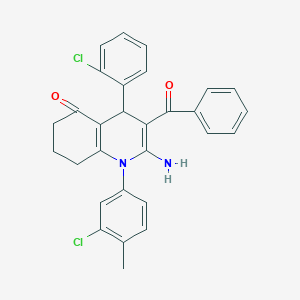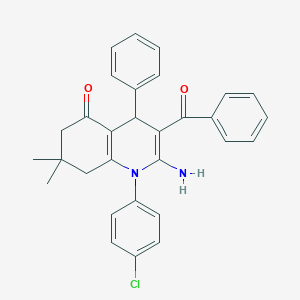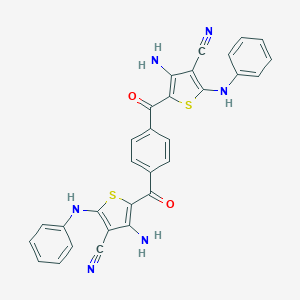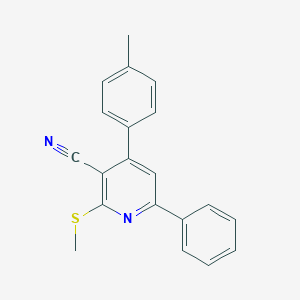
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile, also known as MMMPN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in lab experiments is its potent inhibitory activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
Future research on 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile could focus on its potential applications in the development of new drugs for the treatment of cancer and other diseases. Studies could also explore the use of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in material science, such as the development of new polymers or catalysts. Additionally, further research could be conducted to optimize the synthesis method of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile to improve its yield and purity.
Synthesis Methods
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the reaction between 4-methylbenzaldehyde, 2-methylthiophene-3-carbaldehyde, and 4-bromobenzonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution reaction, resulting in the formation of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile.
Scientific Research Applications
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits potent inhibitory activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
Product Name |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile |
|---|---|
Molecular Formula |
C20H16N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-14-8-10-15(11-9-14)17-12-19(16-6-4-3-5-7-16)22-20(23-2)18(17)13-21/h3-12H,1-2H3 |
InChI Key |
IXMSVAXPORUTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



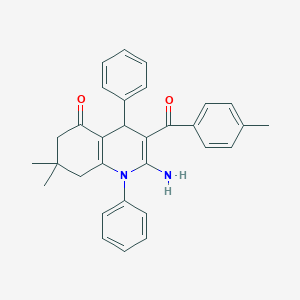
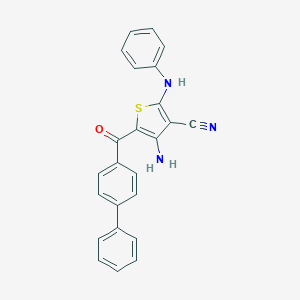
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
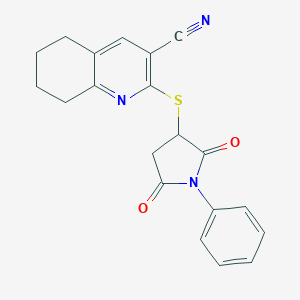
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
